

SHP836: A Comparative Guide to its Specificity as a SHP2 Allosteric Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allosteric SHP2 inhibitor, **SHP836**, focusing on its specificity against other phosphatases. Due to the limited availability of publicly accessible, direct head-to-head studies of **SHP836** against a broad panel of phosphatases, this guide leverages data on its mechanism of action, its selectivity for the full-length SHP2 protein over its isolated catalytic domain, and the high selectivity of its closely related, more potent analog, SHP099.

High Selectivity Rooted in Allosteric Inhibition

SHP836 is a distinct allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1] Unlike orthosteric inhibitors that target the highly conserved active site of phosphatases, allosteric inhibitors like SHP836 bind to a less conserved pocket, leading to a higher degree of selectivity.[2] SHP836 binds to a "tunnel-like" region at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, where the catalytic site is blocked and inaccessible to substrates.

This mechanism of action is the foundation of its selectivity. The binding pocket for **SHP836** is unique to the full-length, inactive conformation of SHP2, and is not present in the isolated catalytic domain or likely in other phosphatases that do not share this specific three-dimensional structure.



Quantitative Analysis of SHP836 Specificity

Experimental data demonstrates the selectivity of **SHP836** for the full-length SHP2 protein over its isolated catalytic PTP domain. This is a key indicator of its allosteric mechanism and specificity.

Phosphatase	IC50 (μM)
Full-length SHP2 (residues 1-525)	12[1]
SHP2 PTP domain (catalytic domain)	>100[1]

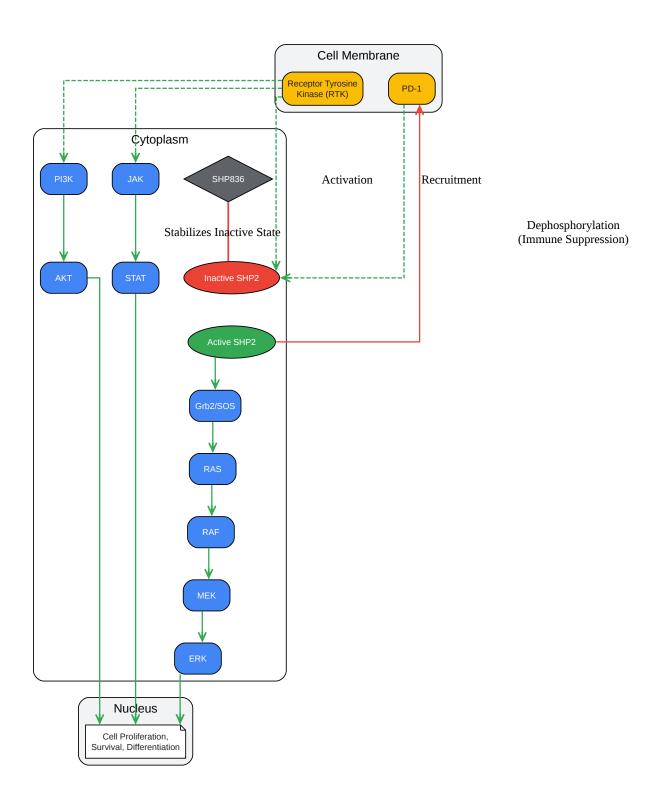
While a comprehensive screening panel of **SHP836** against other phosphatases is not readily available in published literature, the data for its closely related and more potent analog, SHP099, provides strong evidence for the high selectivity of this class of allosteric inhibitors. SHP099, which was developed from **SHP836**, has been tested against a panel of 21 other phosphatases and showed no detectable activity, highlighting the exceptional selectivity achievable with this allosteric inhibition mechanism.[3]

SHP2 Signaling and the Impact of Inhibition

SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a positive regulatory role in several key signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, **SHP836** can effectively downregulate these pathways, which are often hyperactivated in cancer. For instance, **SHP836** has been shown to downregulate DUSP6 mRNA, a downstream marker of the MAPK pathway. [1] Furthermore, SHP2 is involved in immune regulation through the PD-1/PD-L1 checkpoint pathway.

Below is a diagram illustrating the central role of SHP2 in cellular signaling and the point of intervention for SHP836.





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Caption: SHP2 signaling pathways and the inhibitory action of SHP836.



Experimental Methodologies

The determination of the inhibitory activity of **SHP836** and its selectivity is performed using a robust biochemical assay.

Biochemical Phosphatase Inhibition Assay

This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.

 Principle: A fluorogenic phosphatase substrate is used to measure the rate of dephosphorylation by SHP2. The increase in fluorescence upon substrate cleavage is monitored over time.

· Reagents:

- Recombinant full-length human SHP2 protein (e.g., residues 1-525).
- Recombinant SHP2 PTP domain (e.g., residues 248-527) for selectivity testing.
- Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
- Activating peptide: A dually phosphorylated peptide from the insulin receptor substrate 1
 (IRS-1) is used to activate the full-length SHP2 by binding to its SH2 domains and
 relieving autoinhibition.
- Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA) at a physiological pH.
- Test compound (SHP836) at various concentrations.

Procedure:

- Full-length SHP2 is pre-incubated with the activating IRS-1 peptide to achieve the active conformation.
- The activated SHP2 (or the isolated PTP domain) is then incubated with varying concentrations of SHP836.



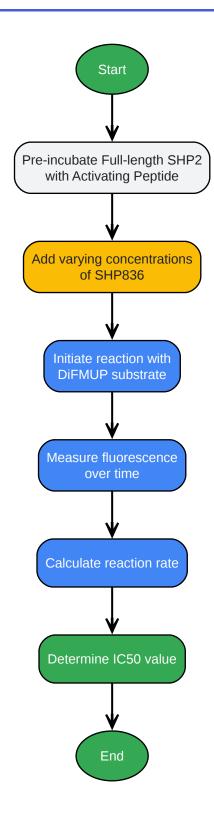




- The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
- The fluorescence intensity is measured at regular intervals using a plate reader (e.g., excitation at 340 nm and emission at 450 nm).
- The rate of the reaction is calculated from the linear phase of the fluorescence curve.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm
 of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Below is a workflow diagram for the biochemical inhibition assay.





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